molecular formula C9H16N2O B1587540 (4-Aminopiperidin-1-yl)(cyclopropyl)methanone CAS No. 883106-47-6

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone

Cat. No. B1587540
M. Wt: 168.24 g/mol
InChI Key: GCYSQXZPDQBVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Aminopiperidin-1-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C9H17ClN2O . It is also known as “(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride” and has a molecular weight of 204.7 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps . One method involves the reaction of Intermediate 10 and Intermediate N-5 in a dioxane solution with caesium carbonate at room temperature under a nitrogen atmosphere . The mixture is then stirred at 80°C for 15 hours . After stirring at room temperature for approximately 10 minutes, the mixture is filtered and the solvent is evaporated under reduced pressure . The residue is then purified by column chromatography to yield the title compound .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been used in various synthesis procedures. For example, Stark (2000) discusses the synthesis of Ciproxifan, a histamine H3-receptor antagonist, using a key reaction that includes the synthesis of cyclopropyl phenyl methanone derivatives (Stark, 2000).

  • Spectral Characterization and Docking Studies : Shahana and Yardily (2020) synthesized and characterized similar compounds, conducting structural optimization and theoretical vibrational spectra analysis using density functional theory calculation. This research aids in understanding the antibacterial activity of the compounds (Shahana & Yardily, 2020).

Applications in Medicinal Chemistry

  • Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) synthesized derivatives of cyclopropyl (piperazin-1-yl) methanone, showing significant antituberculosis and anticancer activities in vitro (Mallikarjuna, Padmashali, & Sandeep, 2014).

  • Nonlinear Optical Applications : Revathi et al. (2018) synthesized a piperidine derivative and investigated its properties, revealing potential applications in nonlinear optics (Revathi, Jonathan, Sathya, & Usha, 2018).

Biochemical Research

  • Receptor Antagonist Studies : Borza et al. (2007) identified a derivative of this compound as a potent antagonist of the NR2B subunit of the NMDA receptor, indicating its potential in neurological research (Borza et al., 2007).

  • Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains, indicating its potential in antimicrobial research (Mallesha & Mohana, 2014).

Safety And Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire . Personal protective equipment should be used as required .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-8-3-5-11(6-4-8)9(12)7-1-2-7/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSQXZPDQBVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390337
Record name (4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone

CAS RN

883106-47-6
Record name (4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropanecarbonylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Reactant of Route 2
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.